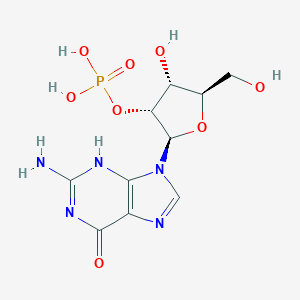

Guanosine-2'-monophosphate

Description

Guanosine-2'-monophosphate is a natural product found in Helianthus tuberosus with data available.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIFIAZWCCBCGE-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2 | |

| Record name | 2′-GMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-2'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. Reactive Red 31 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Blue 165 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Direct Blue 244 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 108 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 31 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 49 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 55 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Solvent Blue 70 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 2'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Serendipitous Second Messenger: A Technical Chronicle of Cyclic Guanosine Monophosphate's Discovery and Scientific Ascent

For Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Shadow of cAMP

In the landscape of cellular signaling, cyclic adenosine monophosphate (cAMP) long held the spotlight as the quintessential second messenger. However, a parallel and equally intricate world of intracellular communication was quietly awaiting its discovery. This guide navigates the pivotal moments and rigorous experimental journeys that unveiled cyclic guanosine monophosphate (cGMP) as a critical signaling molecule in its own right. We will delve into the technical intricacies of its discovery, the elucidation of its complex signaling cascade, and the foundational experimental methodologies that continue to underpin research in this dynamic field. This is not merely a historical account, but a technical exploration designed to provide researchers and drug development professionals with a deep, actionable understanding of cGMP's origins and its rise to prominence as a therapeutic target.

Chapter 1: The Dawn of a New Nucleotide - The Discovery of cGMP

The story of cGMP begins in the slipstream of its more famous cousin, cAMP. Following the groundbreaking work of Earl W. Sutherland, who was awarded the Nobel Prize in 1971 for his discoveries concerning the mechanisms of the action of hormones, the scientific community was primed to look for other cyclic nucleotides.[1] The prevailing hypothesis was that if adenosine could be cyclized to form a potent signaling molecule, guanosine might undergo a similar transformation.

The first crucial step was the chemical synthesis of cGMP in 1960, which provided the essential standard for its eventual detection in biological systems.[2] Shortly after, in 1961, researchers demonstrated that this synthetic cGMP could be degraded by an enzymatic activity similar to the phosphodiesterase (PDE) that inactivates cAMP.[2] This finding was a strong indicator that cGMP might exist and function within cells.

The definitive identification of naturally occurring cGMP, however, proved to be a more formidable challenge. The breakthrough came with the development of a highly sensitive and specific radioimmunoassay (RIA) for cGMP.[2] This technique, a cornerstone of early cGMP research, allowed for the accurate quantification of the minute concentrations of this nucleotide in tissues and urine.[2] As early as 1963, cGMP was detected in rat urine, and subsequent studies suggested its synthesis from guanosine triphosphate (GTP) by a cyclase enzyme, analogous to adenylyl cyclase.[3]

Experimental Protocol: The cGMP Radioimmunoassay (RIA)

The cGMP RIA was a game-changer, enabling the initial detection and quantification of this elusive molecule. The principle of this competitive binding assay is the competition between unlabeled cGMP (from a sample or standard) and a fixed amount of radiolabeled cGMP for a limited number of binding sites on a cGMP-specific antibody.

Methodology:

-

Preparation of Reagents:

-

cGMP Antibody: Production of polyclonal or monoclonal antibodies with high affinity and specificity for cGMP.

-

Radiolabeled cGMP: Typically, 125I-labeled cGMP is used as the tracer.[4]

-

cGMP Standards: A series of known concentrations of unlabeled cGMP are prepared to generate a standard curve.

-

Assay Buffer: A buffered solution (e.g., Tris-HCl or phosphate buffer) containing a protein carrier (e.g., bovine serum albumin) to prevent nonspecific binding.

-

Separating Agent: A reagent to separate antibody-bound from free radiolabeled cGMP. Common methods include precipitation with a second antibody (e.g., goat anti-rabbit IgG) or adsorption of free cGMP to charcoal.[5][6]

-

-

Assay Procedure (Acetylation Protocol for Enhanced Sensitivity): [4]

-

Sample and Standard Preparation: Samples and standards are acetylated to increase the affinity of the antibody for cGMP, thereby enhancing the sensitivity of the assay.

-

Incubation: A fixed volume of sample or standard, radiolabeled cGMP, and cGMP antibody are incubated together to allow for competitive binding to reach equilibrium.

-

Separation: The antibody-bound cGMP is separated from the free cGMP using a precipitating agent and centrifugation.

-

Quantification: The radioactivity of the antibody-bound fraction (the pellet) is measured using a gamma counter.

-

Data Analysis: A standard curve is generated by plotting the percentage of bound radiolabeled cGMP against the concentration of the cGMP standards. The concentration of cGMP in the unknown samples is then determined by interpolating their percentage of bound radioactivity on the standard curve.

-

Self-Validation and Causality: The specificity of the antibody is paramount for the validity of the RIA. Cross-reactivity with other nucleotides, particularly cAMP, must be rigorously tested and minimized. The inclusion of appropriate controls, such as non-specific binding tubes (lacking the primary antibody) and total count tubes (containing only the radiolabeled cGMP), is essential for accurate data interpretation.[4] The competitive nature of the assay ensures that the measured signal is directly and inversely proportional to the concentration of cGMP in the sample.

Chapter 2: The cGMP Synthesis Machinery - Unmasking the Guanylate Cyclases

With the confirmation of cGMP's existence, the focus shifted to understanding its synthesis. In 1969, the enzyme responsible for converting GTP to cGMP, guanylate cyclase (also known as guanylyl cyclase), was independently described by several laboratories.[2] Unlike adenylyl cyclase, which was primarily found in the cell membrane, guanylate cyclase presented a more complex picture, with both soluble (sGC) and particulate (pGC) forms being identified.[2][7] This duality hinted at distinct regulatory mechanisms and signaling pathways.

The discovery of activators for these cyclases was a pivotal moment in understanding cGMP's physiological roles. The breakthrough for sGC came with the identification of nitric oxide (NO) as a potent activator.[8][9] This discovery, which contributed to the 1998 Nobel Prize in Physiology or Medicine, revealed a novel signaling paradigm where a diffusible gas acts as an intercellular messenger to stimulate cGMP production.[3][9] For pGCs, the discovery of natriuretic peptides, such as atrial natriuretic peptide (ANP), as ligands for their extracellular domains unveiled a new class of hormone signaling pathways that directly generate an intracellular second messenger.[3]

Experimental Protocol: Measuring Guanylate Cyclase Activity

The measurement of guanylate cyclase activity was crucial for characterizing the enzyme and identifying its regulators. A common method involves quantifying the conversion of radiolabeled GTP to radiolabeled cGMP.

-

Tissue/Cell Preparation: Homogenates or subcellular fractions (e.g., cytosol for sGC, membranes for pGC) are prepared from the tissue or cells of interest.

-

Reaction Mixture: The prepared enzyme source is incubated in a reaction buffer containing:

-

[α-32P]GTP: The radiolabeled substrate.

-

Divalent Cations: Mn2+ or Mg2+ are required for enzyme activity.[7]

-

GTP-Regenerating System: To maintain a constant substrate concentration.

-

Phosphodiesterase Inhibitor: To prevent the degradation of the newly synthesized cGMP.

-

Activators/Inhibitors: The compounds being tested for their effect on guanylate cyclase activity (e.g., NO donors for sGC, ANP for pGC).

-

-

Incubation: The reaction is carried out at a specific temperature (e.g., 37°C) for a defined period.

-

Reaction Termination and Product Separation: The reaction is stopped, and the [32P]cGMP is separated from the unreacted [α-32P]GTP and other nucleotides. This is often achieved through a two-step chromatography process:

-

Dowex Cation Exchange Chromatography: To remove the bulk of the unreacted GTP.

-

Alumina Column Chromatography: To specifically bind and then elute the cGMP.[11]

-

-

Quantification: The radioactivity of the eluted [32P]cGMP is measured using a scintillation counter.

-

Data Analysis: The specific activity of guanylate cyclase is calculated and expressed as picomoles of cGMP formed per minute per milligram of protein.[10]

Self-Validation and Causality: The use of a phosphodiesterase inhibitor is critical to ensure that the measured cGMP is a true reflection of the cyclase's synthetic activity and not an underestimation due to degradation. The sequential chromatography steps provide a high degree of specificity in isolating the cGMP product. Comparing the basal activity with the activity in the presence of known activators (e.g., sodium nitroprusside for sGC) validates the responsiveness of the enzyme preparation.

| Enzyme Type | Substrate Specificity | Basal Specific Activity (nmol cGMP/min/mg protein) | Activated Specific Activity (nmol cGMP/min/mg protein) | Activators |

| Soluble Guanylyl Cyclase (sGC) | GTP, ITP | Varies by tissue and purity | 100- to 200-fold increase | Nitric Oxide (NO), Carbon Monoxide (CO) |

| Particulate Guanylyl Cyclase A (pGC-A) | GTP, ITP | Varies by tissue | ANP-dependent increase | Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP) |

| Particulate Guanylyl Cyclase E/F (pGC-E/F) | GTP | Varies | Ca2+/GCAP-dependent | Guanylate Cyclase-Activating Proteins (GCAPs) |

| Data compiled from multiple sources, specific activities can vary significantly based on experimental conditions and enzyme purity.[8][12][13] |

Chapter 3: The Downstream Effectors - From cGMP to Cellular Response

The discovery of cGMP and its synthesis was only half the story. The crucial question remained: how does cGMP exert its effects within the cell? The search for cGMP's downstream targets led to the discovery of a new class of enzymes: the cGMP-dependent protein kinases (PKGs).[2] In a parallel to the cAMP-PKA pathway, PKG was identified as a serine/threonine kinase that is allosterically activated by cGMP.

The purification of PKG was a significant technical achievement. Early attempts were challenging, but the development of affinity chromatography using immobilized cGMP analogs proved to be a highly effective strategy.[2][3] This allowed for the isolation of highly purified PKG, enabling detailed studies of its structure, kinetics, and substrate specificity.

Beyond PKG, other cGMP effectors were also identified, including cGMP-gated ion channels, which are particularly important in phototransduction in the retina, and cGMP-regulated phosphodiesterases, which create a feedback loop by degrading cAMP in response to elevated cGMP.[14][15]

Experimental Protocol: Affinity Chromatography Purification of cGMP-Dependent Protein Kinase (PKG)

This technique leverages the specific binding of PKG to cGMP to isolate it from a complex protein mixture.

-

Preparation of the Affinity Matrix: A cGMP analog, such as 8-(2-aminoethyl)-amino-cAMP or cGMP itself, is covalently coupled to a solid support, typically Sepharose beads.

-

Tissue/Cell Lysis and Clarification: The source tissue (e.g., bovine lung, a rich source of PKG) is homogenized, and the lysate is clarified by centrifugation to remove cellular debris.

-

Column Loading: The clarified lysate is passed over the affinity column. PKG binds specifically to the immobilized cGMP analog, while most other proteins flow through.

-

Washing: The column is washed extensively with a buffer to remove non-specifically bound proteins.

-

Elution: The purified PKG is eluted from the column by applying a buffer containing a high concentration of free cGMP. The free cGMP competes with the immobilized analog for binding to PKG, causing the enzyme to be released from the matrix.

-

Analysis of Purity: The purity of the eluted PKG is assessed by methods such as SDS-PAGE followed by protein staining (e.g., Coomassie Blue or silver stain).

Self-Validation and Causality: The specificity of the elution step is a key validation point. Elution with cGMP should yield a highly purified protein corresponding to the molecular weight of PKG. The enzymatic activity of the purified protein should be cGMP-dependent, confirming its identity as PKG.

Chapter 4: The cGMP Signaling Cascade - A Symphony of Molecular Interactions

The discovery of cGMP, guanylate cyclases, and PKG laid the foundation for understanding the complete cGMP signaling pathway. This intricate network of molecular interactions plays a crucial role in a vast array of physiological processes, including smooth muscle relaxation (vasodilation), phototransduction, neurotransmission, and intestinal fluid and electrolyte homeostasis.[10][14][18]

The core logic of the pathway involves an extracellular or intracellular signal leading to the activation of a guanylate cyclase, a subsequent rise in intracellular cGMP levels, the activation of downstream effectors like PKG, and ultimately, a cellular response through the phosphorylation of target proteins.

Downstream Targets of PKG and Cellular Responses

The activation of PKG leads to the phosphorylation of a diverse array of substrate proteins, thereby modulating their activity and bringing about specific cellular responses.

| PKG Substrate | Cellular Location | Physiological Response |

| Inositol trisphosphate (IP3) receptor | Endoplasmic Reticulum | Inhibition of Ca2+ release, leading to smooth muscle relaxation. |

| Phospholamban | Sarcoplasmic Reticulum | Increased Ca2+ uptake, contributing to cardiac muscle relaxation. |

| Vasodilator-stimulated phosphoprotein (VASP) | Cytoskeleton/Focal Adhesions | Regulation of actin dynamics, inhibition of platelet aggregation.[10] |

| Potassium Channels (e.g., Kv1 family) | Plasma Membrane | Increased K+ efflux, leading to hyperpolarization and smooth muscle relaxation.[18][19] |

| Cyclic AMP-responsive element-binding protein 1 (CREB1) | Nucleus | Regulation of gene expression.[18][19] |

| Regulator of G protein signaling (RGS) proteins | Cytosol/Plasma Membrane | Attenuation of G-protein coupled receptor signaling.[20] |

Conclusion: From a Chemical Curiosity to a Therapeutic Goldmine

The journey of cyclic guanosine monophosphate from a synthesized novelty to a well-established second messenger is a testament to the power of persistent scientific inquiry and technological innovation. The development of sensitive assays, the purification of key enzymes, and the identification of physiological activators have collectively painted a detailed picture of a sophisticated signaling network. For researchers and drug development professionals, this deep understanding of the discovery and history of cGMP not only provides a rich scientific context but also illuminates the numerous points within the pathway that are amenable to therapeutic intervention. The legacy of the early pioneers in cGMP research continues to inspire the development of novel drugs targeting this versatile signaling molecule for a wide range of diseases, from cardiovascular disorders to neurological conditions.

References

- Kots, A. Y., et al. "A Short History of cGMP, Guanylyl Cyclases, and cGMP-Dependent Protein Kinases." cGMP: Generators, Effectors and Therapeutic Implications, vol. 191, Springer Berlin Heidelberg, 2009, pp. 1–14.

-

"Cyclic guanosine monophosphate - Wikipedia." Wikimedia Foundation, 12 Nov. 2023, [Link].

-

"Measurement of cGMP and Soluble Guanylyl Cyclase Activity | Request PDF." ResearchGate, . Accessed 12 Jan. 2026.

-

"A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC." National Center for Biotechnology Information, . Accessed 12 Jan. 2026.

- "Purification of cyclic AMP- and cyclic GMP-dependent protein kinases from rat skeletal muscle - PubMed." National Center for Biotechnology Information, pubmed.ncbi.nlm.nih.gov/3133809/. Accessed 12 Jan. 2026.

-

"Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC - NIH." National Center for Biotechnology Information, . Accessed 12 Jan. 2026.

- "Radioimmunoassay for the quantification of cGMP levels in cells and tissues - PubMed." National Center for Biotechnology Information, pubmed.ncbi.nlm.nih.gov/23737013/. Accessed 12 Jan. 2026.

- "Nucleotidyl Cyclase Activity of Particulate Guanylyl Cyclase A: Comparison With Particulate Guanylyl Cyclases E and F, Soluble Guanylyl Cyclase and Bacterial Adenylyl Cyclases CyaA and Edema Factor - PubMed." National Center for Biotechnology Information, pubmed.ncbi.nlm.nih.gov/23894576/. Accessed 12 Jan. 2026.

-

"Kinase activity profiling identifies putative downstream targets of cGMP/PKG signaling in inherited retinal neurodegeneration - PMC - PubMed Central." National Center for Biotechnology Information, . Accessed 12 Jan. 2026.

-

"(PDF) Kinase activity profiling identifies putative downstream targets of cGMP/PKG signaling in inherited retinal neurodegeneration - ResearchGate." ResearchGate, . Accessed 12 Jan. 2026.

-

"Methods and assays for detecting guanylate cyclase activity - SciSpace." SciSpace, . Accessed 12 Jan. 2026.

- "Characterization of particulate and soluble guanylate cyclases from rat lung - PubMed." National Center for Biotechnology Information, pubmed.ncbi.nlm.nih.gov/1175895/. Accessed 12 Jan. 2026.

-

"Purification and characterization of 3':5'-cyclic GMP-dependent protein kinase - PMC - NIH." National Center for Biotechnology Information, . Accessed 12 Jan. 2026.

- "[cGMP-activated phosphodiesterase from human brain: kinetic and regulatory properties]." National Center for Biotechnology Information, pubmed.ncbi.nlm.nih.gov/7978252/. Accessed 12 Jan. 2026.

-

"cGMP [ I] RIA KIT." PerkinElmer, . Accessed 12 Jan. 2026.

- "Nucleotidyl Cyclase Activity of Particulate Guanylyl Cyclase A: Comparison with Particulate Guanylyl Cyclases E and F, Soluble Guanylyl Cyclase and Bacterial Adenylyl Cyclases Cyaa and Edema Factor - Research journals - PLOS." PLOS, journals.plos.org/plosone/article?id=10.1371/journal.pone.0067189. Accessed 12 Jan. 2026.

-

"Purification and characterization of 3':5'-cyclic GMP-dependent protein kinase - PNAS." Proceedings of the National Academy of Sciences, . Accessed 12 Jan. 2026.

-

"Cyclic GMP Phosphodiesterases and Regulation of Smooth Muscle Function | Circulation Research - American Heart Association Journals." AHA Journals, . Accessed 12 Jan. 2026.

- "Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use - PubMed - NIH." National Center for Biotechnology Information, pubmed.ncbi.nlm.nih.gov/16704878/. Accessed 12 Jan. 2026.

-

"Structure/function of the soluble guanylyl cyclase catalytic domain - PMC - NIH." National Center for Biotechnology Information, . Accessed 12 Jan. 2026.

-

"Protein kinase G – Knowledge and References - Taylor & Francis." Taylor & Francis Online, . Accessed 12 Jan. 2026.

-

"Targeting Protein Kinase G to Treat Cardiac Proteotoxicity - Frontiers." Frontiers, . Accessed 12 Jan. 2026.

-

"Structure and Regulation of Soluble Guanylate Cyclase - ITQB NOVA." ITQB NOVA, . Accessed 12 Jan. 2026.

-

"Radioimmunoassay (RAI) Protocol - Abyntek Biopharma." Abyntek Biopharma, . Accessed 12 Jan. 2026.

-

"General Protocol for RADIO IMMUNOASSAY KIT (Range: 10-1280 pg/ml)." Phoenix Pharmaceuticals, . Accessed 12 Jan. 2026.

Sources

- 1. Measurement of cGMP and soluble guanylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A rapid method for measuring guanylate cyclase activity in mammary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and characterization of 3':5'-cyclic GMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. izotop.hu [izotop.hu]

- 5. Radioimmunoassay for the quantification of cGMP levels in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phoenixbiotech.net [phoenixbiotech.net]

- 7. Characterization of particulate and soluble guanylate cyclases from rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure/function of the soluble guanylyl cyclase catalytic domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. itqb.unl.pt [itqb.unl.pt]

- 10. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nucleotidyl cyclase activity of particulate guanylyl cyclase A: comparison with particulate guanylyl cyclases E and F, soluble guanylyl cyclase and bacterial adenylyl cyclases CyaA and edema factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nucleotidyl Cyclase Activity of Particulate Guanylyl Cyclase A: Comparison with Particulate Guanylyl Cyclases E and F, Soluble Guanylyl Cyclase and Bacterial Adenylyl Cyclases Cyaa and Edema Factor | PLOS One [journals.plos.org]

- 14. ahajournals.org [ahajournals.org]

- 15. Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Purification of cyclic AMP- and cyclic GMP-dependent protein kinases from rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Kinase activity profiling identifies putative downstream targets of cGMP/PKG signaling in inherited retinal neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Targeting Protein Kinase G to Treat Cardiac Proteotoxicity [frontiersin.org]

The Emergent Role of 2',3'-Cyclic Guanosine Monophosphate in the Pathobiology of Ralstonia solanacearum: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Ralstonia solanacearum, the causative agent of bacterial wilt, poses a significant threat to global agriculture. Understanding the intricate regulatory networks that govern its virulence is paramount for the development of effective control strategies. While the role of the second messenger bis-(3',5')-cyclic diguanosine monophosphate (c-di-GMP) in R. solanacearum pathogenesis is well-established, recent evidence has unveiled a novel signaling pathway orchestrated by its positional isomer, 2',3'-cyclic guanosine monophosphate (2',3'-cGMP). This technical guide provides a comprehensive overview of the current understanding of 2',3'-cGMP signaling in R. solanacearum. We will delve into the enzymatic machinery responsible for its synthesis and degradation, explore its downstream effector proteins and regulatory targets, and discuss its profound impact on virulence and other key biological functions. This guide also presents detailed methodologies for the investigation of 2',3'-cGMP signaling, aiming to equip researchers with the tools necessary to further unravel this exciting new frontier in bacterial signal transduction.

Introduction: A New Player in Ralstonia solanacearum Virulence

Ralstonia solanacearum is a devastating phytopathogen with a wide host range, causing significant economic losses worldwide.[1] Its ability to cause disease is tightly regulated by a complex network of signaling pathways that respond to various environmental cues. Central to this regulation are nucleotide second messengers, small molecules that modulate a wide array of cellular processes. For years, research has predominantly focused on the role of c-di-GMP in controlling virulence-associated traits in R. solanacearum, such as biofilm formation, motility, and the production of exopolysaccharides (EPS).[1][2][3]

However, recent groundbreaking research has brought another cyclic nucleotide, 2',3'-cGMP, into the spotlight.[1][2][3][4][5] Unlike the canonical 3',5'-cGMP, which is a well-known second messenger in eukaryotes, 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs) are now recognized as important signaling molecules in all domains of life.[6][7] In bacteria, 2',3'-cNMPs have been implicated in the regulation of biofilm formation, motility, and stress responses.[6][8][9][10] This guide will focus specifically on the burgeoning field of 2',3'-cGMP signaling in the context of R. solanacearum pathobiology.

The 2',3'-cGMP Signaling Cascade in Ralstonia solanacearum

Recent studies have begun to elucidate the components and regulatory logic of the 2',3'-cGMP signaling pathway in R. solanacearum. This pathway appears to operate in parallel with, and potentially crosstalks with, the well-established c-di-GMP network to fine-tune the expression of virulence factors.

Synthesis and Degradation of 2',3'-cGMP

A key discovery in R. solanacearum is the identification of a protein, RSp0334, which possesses an evolved GGDEF domain.[1][2][3][4][5] While canonical GGDEF domains synthesize c-di-GMP, the variant in RSp0334, characterized by a LLARLGGDQF motif, is proposed to be involved in the metabolism of 2',3'-cGMP.[1][2][4][5] Deletion of the RSp0334 gene leads to an increase in intracellular 2',3'-cGMP levels, suggesting that RSp0334 may be involved in the degradation of this second messenger.[1][2][3][4][5] It is hypothesized that RSp0334 catalyzes the conversion of 2',3'-cGMP to (2',5')(3',5')-cyclic diguanosine monophosphate (2',3'-c-di-GMP).[1][2][4][5]

In many bacteria, the primary source of 2',3'-cNMPs is the degradation of RNA by RNases.[6][8][9] For instance, in Escherichia coli and Salmonella enterica, RNase I is responsible for the production of detectable levels of 2',3'-cNMPs.[9] Whether a similar mechanism is at play in R. solanacearum for the synthesis of 2',3'-cGMP remains an open area of investigation.

The RSp0980 Transcriptional Regulator: A Key Effector of 2',3'-cGMP

The downstream effects of 2',3'-cGMP in R. solanacearum are mediated, at least in part, by the transcriptional regulator RSp0980.[1][2][3][4][5] This protein has been shown to bind specifically and with high affinity to 2',3'-cGMP.[1][2][4][5] This binding event abolishes the interaction between RSp0980 and the promoter regions of its target genes, thereby modulating their expression.[1][2][4][5] This discovery identifies RSp0980 as a direct receptor and effector of 2',3'-cGMP signaling in this bacterium.

A Visual Representation of the Signaling Pathway

The interplay between these components can be visualized in the following signaling pathway diagram:

Caption: The 2',3'-cGMP signaling pathway in Ralstonia solanacearum.

Biological Functions Regulated by 2',3'-cGMP

The 2',3'-cGMP signaling pathway exerts control over several crucial biological functions in R. solanacearum, many of which are directly linked to its virulence.

Virulence and Quorum Sensing

A key finding is that 2',3'-cGMP controls virulence and quorum sensing (QS) signaling systems in R. solanacearum.[1][2][3][4][5] The deletion of RSp0334, leading to elevated 2',3'-cGMP levels, results in altered virulence-related phenotypes.[3] This underscores the importance of maintaining a precise intracellular concentration of this second messenger for proper pathogenic development.

Biofilm Formation and Motility

In addition to virulence and QS, the 2',3'-cGMP pathway also influences biofilm formation and motility.[3] These processes are critical for the lifecycle of R. solanacearum, enabling it to colonize host plants and disseminate to new infection sites. The regulation of these traits by 2',3'-cGMP highlights its role as a key modulator of the bacterium's lifestyle transitions.

Summary of Phenotypic Consequences

The following table summarizes the observed phenotypic changes in an RSp0334 mutant, which exhibits increased intracellular levels of 2',3'-cGMP:

| Phenotype | Observation in RSp0334 Mutant | Implication of Increased 2',3'-cGMP |

| Virulence | Altered | 2',3'-cGMP is a key regulator of pathogenicity. |

| Quorum Sensing | Altered | 2',3'-cGMP is involved in cell-to-cell communication. |

| Biofilm Formation | Altered | 2',3'-cGMP influences the sessile lifestyle. |

| Motility | Altered | 2',3'-cGMP modulates the motile lifestyle. |

| EPS Production | Altered | 2',3'-cGMP affects the production of key virulence factors. |

| Cellulase Activity | Altered | 2',3'-cGMP regulates enzymes involved in plant tissue degradation. |

This table is a qualitative summary based on the reported alterations in phenotypes.[3]

Methodologies for Studying 2',3'-cGMP Signaling

Investigating this novel signaling pathway requires a combination of genetic, biochemical, and analytical techniques. This section provides an overview of a key experimental workflow for the quantification of intracellular 2',3'-cGMP.

Quantification of Intracellular 2',3'-cGMP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific detection and quantification of small molecules like cyclic nucleotides from complex biological samples.[11]

Experimental Protocol

-

Bacterial Culture and Harvest:

-

Grow R. solanacearum strains (wild-type, mutants, and complemented strains) to the desired growth phase (e.g., mid-logarithmic or stationary phase) under appropriate conditions.

-

Rapidly harvest the bacterial cells by centrifugation at a low temperature (e.g., 4°C) to quench metabolic activity.

-

Wash the cell pellet with a cold buffer (e.g., phosphate-buffered saline) to remove residual media components.

-

-

Metabolite Extraction:

-

Resuspend the cell pellet in a pre-chilled extraction solvent. A common choice is a mixture of organic solvents like acetonitrile/methanol/water.[11]

-

Lyse the cells to release intracellular metabolites. This can be achieved by mechanical disruption methods such as bead beating or sonication.[11]

-

Ensure all extraction steps are performed at low temperatures to minimize enzymatic degradation of 2',3'-cGMP.

-

-

Sample Preparation:

-

Centrifuge the cell lysate at high speed to pellet cellular debris.

-

Collect the supernatant containing the extracted metabolites.

-

Evaporate the supernatant to dryness, for example, under a stream of nitrogen or using a vacuum concentrator.[11]

-

Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., water or a low percentage of organic solvent).[11]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate 2',3'-cGMP from other cellular components using a suitable liquid chromatography column (e.g., a reverse-phase or anion-exchange column).[12][13]

-

Detect and quantify 2',3'-cGMP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

Use a stable isotope-labeled internal standard of 2',3'-cGMP to correct for variations in extraction efficiency and instrument response.

-

Generate a standard curve using known concentrations of purified 2',3'-cGMP to accurately quantify the amount in the bacterial samples.[12][13]

-

Workflow Diagram

Caption: Workflow for the quantification of intracellular 2',3'-cGMP.

Future Directions and Therapeutic Implications

The discovery of the 2',3'-cGMP signaling pathway in R. solanacearum opens up several exciting avenues for future research. Key questions that remain to be answered include:

-

What are the specific environmental or host-derived signals that trigger fluctuations in intracellular 2',3'-cGMP levels?

-

What is the complete repertoire of 2',3'-cGMP synthases and phosphodiesterases in R. solanacearum?

-

What is the full spectrum of genes and cellular processes regulated by the RSp0980 transcriptional regulator?

-

Does crosstalk occur between the 2',3'-cGMP and c-di-GMP signaling pathways, and if so, what are the molecular mechanisms involved?

-

Can the enzymes involved in 2',3'-cGMP metabolism or the RSp0980 effector protein be targeted for the development of novel anti-virulence drugs?

From a drug development perspective, the components of this pathway represent promising targets. Small molecules that inhibit 2',3'-cGMP synthesis or modulate the activity of its effector proteins could potentially disrupt the virulence of R. solanacearum without imposing a bactericidal selective pressure, which may slow the development of resistance.

Conclusion

The elucidation of the 2',3'-cGMP signaling pathway in Ralstonia solanacearum represents a significant advancement in our understanding of the complex regulatory networks that govern bacterial phytopathogenesis. This novel pathway, with its unique enzymatic machinery and dedicated effector protein, adds a new layer of complexity to the intricate signaling landscape of this important pathogen. The continued exploration of this pathway holds great promise for the development of innovative strategies to combat the devastating effects of bacterial wilt disease.

References

-

Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria. (URL: [Link])

-

Insights into the metabolism, signaling, and physiological effects of 2',3'-cyclic nucleotide monophosphates in bacteria. (URL: [Link])

-

Regulation of the physiology and virulence of Ralstonia solanacearum by the second messenger 2′,3′-cyclic guanosine monophosphate - IDEAS/RePEc. (URL: [Link])

-

An Expanding Role of 2′,3′-Cyclic Nucleotide Monophosphates in Bacteria. (URL: [Link])

-

Regulation of the physiology and virulence of Ralstonia solanacearum by the second messenger 2′,3′-cyclic guanosine monophosphate - Semantic Scholar. (URL: [Link])

-

Regulation of the physiology and virulence of Ralstonia solanacearum by the second messenger 2',3'-cyclic guanosine monophosphate - PubMed. (URL: [Link])

-

Regulation of the physiology and virulence of Ralstonia solanacearum by the second messenger 2′,3′-cyclic guanosine monophosphate - R Discovery. (URL: [Link])

-

Regulation of the physiology and virulence of Ralstonia solanacearum by the second messenger 2′,3′-cyclic guanosine monophosphate - ResearchGate. (URL: [Link])

-

Bacterial cGAS-like enzymes produce 2',3'-cGAMP to activate an ion channel that restricts phage replication - PubMed. (URL: [Link])

-

Insights into the Metabolism, Signaling, and Physiological Effects of 2',3'-Cyclic Nucleotide Monophosphates in Bacteria - NIH. (URL: [Link])

-

A hypothetical model for cGMP signal transduction in plant resistance.... - ResearchGate. (URL: [Link])

-

Insights into the metabolism, signaling, and physiological effects of 2',3'-cyclic nucleotide monophosphates in bacteria | Semantic Scholar. (URL: [Link])

-

The efficient synthesis and purification of 2′3'- cGAMP from Escherichia coli - PMC. (URL: [Link])

-

The efficient synthesis and purification of 2′3'- cGAMP from Escherichia coli - Frontiers. (URL: [Link])

-

A cyclic GMP-dependent signalling pathway regulates bacterial phytopathogenesis - NIH. (URL: [Link])

-

Binding of 2′,3′-Cyclic Nucleotide Monophosphates to Bacterial Ribosomes Inhibits Translation | ACS Central Science. (URL: [Link])

-

thpR - RNA 2',3'-cyclic phosphodiesterase - Escherichia coli (strain K12) | UniProtKB. (URL: [Link])

-

Trigger phosphodiesterases as a novel class of c-di-GMP effector proteins - PubMed Central. (URL: [Link])

-

Identification and quantitation of 2´,3´-cGMP in murine tissues - PMC - PubMed Central. (URL: [Link])

-

Deciphering cGMP signatures and cGMP-dependent pathways in plant defence - PMC - NIH. (URL: [Link])

-

Emerging roles in plant biotechnology for the second messenger cGMP - guanosine 3', 5'-cyclic monophosphate - Academic Journals. (URL: [Link])

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Regulation of the physiology and virulence of Ralstonia solanacearum by the second messenger 2′,3′-cyclic guanosine monophosphate [ideas.repec.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Regulation of the physiology and virulence of Ralstonia solanacearum by the second messenger 2′,3′-cyclic guanosine monophosphate | Semantic Scholar [semanticscholar.org]

- 5. Regulation of the physiology and virulence of Ralstonia solanacearum by the second messenger 2',3'-cyclic guanosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Insights into the Metabolism, Signaling, and Physiological Effects of 2’,3’-Cyclic Nucleotide Monophosphates in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into the metabolism, signaling, and physiological effects of 2’,3’-cyclic nucleotide monophosphates in bacteria | Semantic Scholar [semanticscholar.org]

- 11. Identification and quantitation of 2´,3´-cGMP in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli [frontiersin.org]

Guanosine Monophosphate: A Comprehensive Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

This guide provides an in-depth exploration of Guanosine Monophosphate (GMP), a pivotal nucleotide in cellular metabolism and signaling. Tailored for researchers, scientists, and professionals in drug development, this document delves into the natural sources of GMP, its intricate biosynthetic pathways, and the technical methodologies for its extraction and quantification. Our focus is on providing not just procedural steps but also the underlying scientific principles to empower effective application and innovation in the field.

Introduction: The Central Role of Guanosine Monophosphate

Guanosine Monophosphate (GMP), also known as 5′-guanidylic acid, is a ribonucleotide composed of the purine base guanine, the pentose sugar ribose, and a single phosphate group. As a fundamental building block for RNA, GMP is essential for the transcription of genetic information. Beyond this primary role, GMP and its derivatives, particularly guanosine triphosphate (GTP) and cyclic guanosine monophosphate (cGMP), are integral to a multitude of cellular processes. These include energy transfer in protein synthesis, intracellular signal transduction, and the regulation of various metabolic pathways. Given its critical functions, the cellular concentration of GMP is meticulously maintained through a balance of de novo synthesis and salvage pathways, making the enzymes involved in its metabolism significant targets for therapeutic intervention in oncology, immunology, and infectious diseases.

Natural Occurrence and Dietary Sources of GMP

GMP is ubiquitously present in all forms of life as a constituent of RNA. In the context of nutrition and food science, GMP is a key contributor to the umami taste, the fifth basic taste often described as savory or meaty.[1] This flavor-enhancing property is particularly potent when GMP is used in synergy with monosodium glutamate (MSG) and inosine monophosphate (IMP).

The most notable natural source of GMP is the dried shiitake mushroom (Lentinula edodes), where the drying process significantly enhances its concentration through the enzymatic breakdown of RNA.[2] Other significant dietary sources include:

-

Fungi and Yeast: Various other mushrooms and yeast extracts are rich in GMP.[2]

-

Fermented Products: Fermented foods like soy sauce can contain notable levels of GMP.

-

Meats and Fish: While IMP is the predominant umami nucleotide in meats and fish, GMP is also present.[1]

Industrially, GMP for use as a food additive (E number E626) is primarily produced through microbial fermentation.[2]

Below is a table summarizing the approximate GMP content in various food sources. It is important to note that these values can vary significantly based on the specific variety, preparation method, and storage conditions of the food.

| Food Source | Typical GMP Concentration Range (mg/100g) |

| Dried Shiitake Mushrooms | 40 - 150 |

| Yeast Extract | 20 - 100 |

| Soy Sauce | 5 - 20 |

| Cured Meats | 1 - 10 |

| Certain Cheeses (e.g., Parmesan) | 1 - 5 |

Biosynthesis of Guanosine Monophosphate

The cellular pool of GMP is maintained by two primary pathways: the de novo synthesis pathway, which builds the purine ring from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases and nucleosides.[3][4] The choice between these pathways is tissue-specific and depends on the cell's proliferative state and energy status, with the de novo pathway being more energy-intensive.[3][5]

De Novo Biosynthesis Pathway

The de novo synthesis of purines is a highly conserved, multi-step process that occurs in the cytoplasm of most tissues, with the liver being a major site.[6] The pathway culminates in the synthesis of inosine monophosphate (IMP), which serves as the common precursor for both AMP and GMP.[4][6]

The conversion of IMP to GMP is a two-step process:

-

Oxidation of IMP to Xanthosine Monophosphate (XMP): This is the first committed and rate-limiting step in GMP synthesis. The enzyme Inosine Monophosphate Dehydrogenase (IMPDH) catalyzes the NAD⁺-dependent oxidation of IMP to XMP.[7][8]

-

Amination of XMP to Guanosine Monophosphate (GMP): The enzyme GMP Synthetase (GMPS) catalyzes the transfer of an amino group from glutamine to XMP, forming GMP. This reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate.[9]

The regulation of this pathway is crucial for maintaining a balanced pool of purine nucleotides. GMP acts as a feedback inhibitor of its own synthesis from IMP.[10] Furthermore, both AMP and GMP can allosterically inhibit the initial committed step of the de novo pathway, catalyzed by PRPP amidotransferase.[10]

Caption: De Novo synthesis of GMP from IMP.

Purine Salvage Pathway

The salvage pathway is an energy-efficient mechanism for recycling purine bases (guanine and hypoxanthine) and nucleosides (guanosine) derived from the diet or the degradation of nucleic acids.[3][11] This pathway is particularly important in tissues with limited or no de novo synthesis capabilities, such as the brain and bone marrow.[12]

The key enzyme in the salvage of guanine is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) . It catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to guanine, directly yielding GMP.[6][12][13]

Caption: Overview of the cGMP signaling pathway.

Methodologies for Extraction and Quantification of GMP

Accurate quantification of GMP in biological matrices is essential for metabolic research, clinical diagnostics, and quality control in the food and pharmaceutical industries. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose, offering high sensitivity and specificity.

Extraction of GMP from Biological Samples

The choice of extraction protocol depends on the sample matrix. The primary goal is to efficiently lyse cells, precipitate proteins and other interfering macromolecules, and solubilize the nucleotides in a solvent compatible with downstream analysis.

Protocol 1: Extraction from Microbial Cells

This protocol is adapted from methods for extracting cyclic dinucleotides and is suitable for bacteria and yeast.

-

Cell Harvesting: Harvest a defined quantity of cells (e.g., equivalent to 1 ml at an OD600 of 1.8) by centrifugation at 4°C.

-

Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.

-

Cell Lysis and Nucleotide Extraction: a. Resuspend the cell pellet in 100 µL of ice-cold PBS. b. Heat the suspension at 100°C for 5 minutes to lyse the cells and denature nucleases. c. Add ice-cold ethanol to a final concentration of 65% and vortex vigorously. This step precipitates proteins and larger nucleic acids. d. Centrifuge at high speed (e.g., 16,000 x g) for 5 minutes at 4°C. e. Carefully collect the supernatant, which contains the extracted nucleotides.

-

Sample Concentration: Dry the collected supernatant using a vacuum concentrator. The resulting pellet can be stored at -80°C.

-

Reconstitution: Prior to HPLC analysis, reconstitute the dried extract in a known volume of the HPLC mobile phase.

Protocol 2: Extraction from Animal Tissues

This protocol is a general method for preparing extracts from animal tissues.

-

Tissue Preparation: On ice, trim the tissue to remove fat and connective tissue, then dice it into small pieces.

-

Homogenization: a. Weigh the tissue and place it in a pre-cooled blender or homogenizer vessel. b. Add 2-3 volumes of ice-cold extraction buffer (e.g., perchloric acid or a methanol/chloroform mixture) per gram of tissue. c. Homogenize at high speed until the tissue is completely disrupted.

-

Protein Precipitation and Clarification: a. Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins. b. Carefully collect the supernatant. If using perchloric acid, neutralize the supernatant with a solution like potassium carbonate.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) coupled with a UV detector is a robust method for separating and quantifying GMP.

HPLC System and Conditions:

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).

-

Mobile Phase: An isocratic or gradient elution using a phosphate buffer (e.g., 150 mM potassium phosphate, pH 6.0) with a small percentage of an organic modifier like methanol (e.g., 3%). [14]* Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detector set to 260 nm, the absorbance maximum for guanine. [14]* Quantification: A standard curve is generated using known concentrations of a pure GMP standard. The concentration of GMP in the unknown samples is determined by comparing the peak area of the sample to the standard curve.

Self-Validating System:

To ensure the trustworthiness of the results, the protocol must be self-validating. This involves:

-

Internal Standards: Spiking samples with a known amount of a structurally similar but chromatographically distinct molecule to account for extraction losses and injection variability.

-

Recovery Efficiency: Performing spike-and-recovery experiments on a representative sample matrix to determine the efficiency of the extraction process.

-

Linearity and Limits of Detection/Quantification: Establishing the linear range of the assay and its sensitivity using the standard curve.

Conclusion and Future Directions

Guanosine monophosphate stands as a cornerstone of molecular biology, with its influence extending from the fundamental processes of genetic information transfer to the intricate networks of cellular signaling. A thorough understanding of its natural distribution, biosynthetic regulation, and analytical determination is paramount for researchers in both basic science and applied fields like drug development. The enzymes of the GMP biosynthetic pathways, particularly IMPDH, are validated targets for immunosuppressive, antiviral, and anticancer therapies. [7][8]Furthermore, the cGMP signaling cascade continues to present a wealth of opportunities for therapeutic intervention in a broad spectrum of diseases. Future research will likely focus on elucidating the complex, tissue-specific regulation of GMP metabolism and its interplay with other metabolic pathways in health and disease, paving the way for more targeted and effective therapeutic strategies.

References

-

Purine Synthesis. (2022). Microbe Notes. [Link]

-

The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System. (n.d.). Creative Diagnostics. [Link]

-

Schmidt, H. H., Hofmann, F., & Stasch, J. P. (2011). cGMP becomes a drug target. Naunyn-Schmiedeberg's Archives of Pharmacology, 384(2), 105–114. [Link]

-

Ignarro, L. J. (2022). Discovery of Nitric Oxide and Cyclic GMP Cell Signaling and Their Role in Drug Development. FLOGEN Star Outreach. [Link]

-

Wang, L., et al. (2021). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. bioRxiv. [Link]

-

Wigner, P., et al. (2021). Purine metabolism includes three steps: de novo synthesis, salvage and breakdown pathways. ResearchGate. [Link]

-

Adam, T. (2005). Purine de novo Synthesis – Mechanisms and Clinical Implications. Klinicka Biochemie a Metabolismus. [Link]

-

Ahern, K., & Rajagopal, I. (2025). 7.11: Purine de novo Biosynthesis. Biology LibreTexts. [Link]

-

Schmidt, H. H., Hofmann, F., & Stasch, J. P. (2011). cGMP becomes a drug target. ResearchGate. [Link]

-

Clinical Learning. (2025). 4. Purine Salvage Pathways & Catabolism of Purine Nucleotides | Gout, Lesch-Nyhan & SCID | USMLE. YouTube. [Link]

-

De novo and salvage pathway of nucleotides synthesis.pptx. (n.d.). SlideShare. [Link]

-

Tizabi, Y., et al. (2018). Biochemistry, Cyclic GMP. StatPearls - NCBI Bookshelf. [Link]

-

Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews. [Link]

-

Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism and Inhibition. PMC - NIH. [Link]

-

Aryal, S. (2023). Salvage Pathway: Purine and Pyrimidine Nucleotide Synthesis. The Science Notes. [Link]

-

Schmidt, H. H., Hofmann, F., & Stasch, J. P. (2011). cGMP becomes a drug target. PMC - PubMed Central - NIH. [Link]

-

CGMP Signaling. (n.d.). Journal of Neurological Research And Therapy - Open Access Pub. [Link]

-

Purine metabolism. (n.d.). Wikipedia. [Link]

-

Cyclic guanosine monophosphate. (n.d.). Wikipedia. [Link]

-

Tizabi, Y., et al. (2013). cGMP Signaling, Phosphodiesterases and Major Depressive Disorder. PubMed Central. [Link]

-

IMPDH/GMPR family. (n.d.). Wikipedia. [Link]

-

Petrova, O. E., & Sauer, K. (2017). High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP. PubMed. [Link]

-

IMP dehydrogenase Definition. (n.d.). Fiveable. [Link]

-

Zessin, M., et al. (2019). Identification and Quantification of Cyclic Di-Guanosine Monophosphate and Its Linear Metabolites by Reversed-Phase LC-MS/MS. PubMed. [Link]

-

Introduction to GMP and Its Importance in Peptide Production. (n.d.). Creosalus. [Link]

-

cGMP-PKG signaling pathway. (n.d.). CUSABIO. [Link]

-

Understanding GMP Standards in Peptide Manufacturing. (2025). Peptide Sciences. [Link]

-

Hedstrom, L. (2012). The dynamic determinants of reaction specificity in the IMPDH/GMPR family of (β/α)8 barrel enzymes. PubMed Central. [Link]

-

Lee, E. J., et al. (2018). Nucleotide Analysis in Korean Dairy Products Using High- Performance Liquid Chromatography with Diode Array Detector. Food Science of Animal Resources. [Link]

-

Dechsupa, S., et al. (2012). Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase. NIH. [Link]

-

Petrova, O. E., & Sauer, K. (2017). High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP. ResearchGate. [Link]

-

Dong, M. W. (2023). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. LCGC. [Link]

-

Composition for enhancing mushroom flavor. (2019). Justia Patents. [Link]

-

Guidelines on Good Manufacturing Practices (WHO). (n.d.). Health products policy and standards. [Link]

-

Matsumoto, K. (2015). Determination of Inosine Monophosphate and Guanosine Monophosphate. Taylor & Francis eBooks. [Link]

-

GMP in Detail | Components of Good Manufacturing Practices. (2025). Pharmaguideline. [Link]

-

Two phase extraction of metabolites from animal tissues. (2019). Michigan State University. [Link]

-

5′-nucleotide compounds (5′-GMP, 5′-IMP, and 5′-XMP) of dried shiitake... (n.d.). MDPI. [Link]

-

Guanosine monophosphate. (n.d.). Wikipedia. [Link]

-

Preparation of Extracts From Animal Tissues. (n.d.). ResearchGate. [Link]

-

Umami. (n.d.). Wikipedia. [Link]

Sources

- 1. Umami - Wikipedia [en.wikipedia.org]

- 2. Guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nts.prolekare.cz [nts.prolekare.cz]

- 5. De Novo Synthesis Pathway of Purine Nucleotides and Its Physiological Significance - Oreate AI Blog [oreateai.com]

- 6. microbenotes.com [microbenotes.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The dynamic determinants of reaction specificity in the IMPDH/GMPR family of (β/α)8 barrel enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. Development of an HPLC-based guanosine monophosphate kinase assay and application to Plasmodium vivax guanylate kinase - PMC [pmc.ncbi.nlm.nih.gov]

Guanosine-2'-monophosphate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Guanosine-2'-monophosphate (2'-GMP), a positional isomer of the more common 3'- and 5'-guanosine monophosphates, is a purine ribonucleotide of significant interest in various fields of biochemical and pharmaceutical research. While often studied in the context of a mixture with its 3' counterpart, the distinct chemical properties and biological roles of the 2'-isomer warrant specific investigation. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, biological significance, and analytical methodologies pertaining to 2'-GMP. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of nucleotide metabolism, RNA biology, and the development of novel therapeutics.

Introduction

This compound (2'-GMP) is a ribonucleotide consisting of a guanine nucleobase, a ribose sugar, and a phosphate group esterified at the 2' position of the ribose moiety.[1] While less abundant than its 5'- and 3'-isomers, 2'-GMP and its derivatives are implicated in a range of biological processes, including RNA metabolism and cellular signaling.[2][3] Its unique structural configuration confers distinct chemical and biological properties, making it a subject of interest for the development of therapeutic agents and as a tool for probing enzymatic mechanisms. This guide will elucidate the fundamental characteristics of 2'-GMP, from its molecular architecture to its functional implications in biological systems.

Chemical Structure and Physicochemical Properties

The precise chemical structure of 2'-GMP dictates its interactions with biological macromolecules and its overall behavior in solution. Understanding these properties is fundamental for its application in experimental settings.

Chemical Structure

2'-GMP is formally known as [(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate.[1] The key feature distinguishing it from its isomers is the attachment of the phosphate group to the 2'-hydroxyl group of the ribose sugar.

Physicochemical Properties

A summary of the key physicochemical properties of Guanosine Monophosphate is presented in the table below. While some of these properties are for the general GMP molecule, they provide a strong indication of the expected properties for the 2'-isomer.

| Property | Value | Source |

| Molecular Formula | C10H14N5O8P | [1] |

| Molecular Weight | 363.22 g/mol | [1] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in water (≥25.9 mg/mL for the disodium salt); insoluble in DMSO and EtOH.[2] | [2] |

| UV λmax (in 0.01N HCl) | 256 nm | [4] |

| Acidity (pKa) | 0.7, 2.4, 6.1, 9.4 (for GMP) | [5] |

Biological Significance and Signaling Pathways

2'-GMP is not merely a structural isomer but an active participant in cellular biochemistry. Its roles are intrinsically linked to RNA metabolism and have emerging implications in cellular signaling cascades.

Role in RNA Metabolism

Guanosine monophosphates, in general, are fundamental building blocks for RNA synthesis.[5] While 5'-GMP is the direct precursor, the presence of 2'-GMP can arise from the non-specific hydrolysis of RNA or through the action of certain ribonucleases. Notably, 2'-GMP has been identified as an inhibitor of Ribonuclease T1, an enzyme that specifically cleaves RNA after guanine residues.[1] This inhibitory action underscores the potential for 2'-GMP to modulate RNA stability and processing.

The 2',3'-cGMP-Guanosine Signaling Pathway

Recent research has unveiled the existence of a novel signaling pathway involving cyclic guanosine monophosphates. Tissue injury can trigger the degradation of RNA, leading to the formation of noncanonical 2',3'-cyclic GMP (2',3'-cGMP). This cyclic nucleotide is then metabolized to 2'-GMP and 3'-GMP, which are further converted to guanosine. Both adenosine, produced via a parallel pathway from 2',3'-cAMP, and guanosine are known to have tissue-protective effects.

The diagram below illustrates the key steps in the 2',3'-cGMP-guanosine signaling pathway.

This pathway highlights a protective role for 2'-GMP as an intermediate in a cascade that ultimately generates cytoprotective guanosine.

Synthesis and Purification

The availability of pure 2'-GMP is crucial for research and development. Both enzymatic and chemical synthesis routes can be employed, followed by rigorous purification.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and often more environmentally friendly approach to producing nucleotides. While specific protocols for 2'-GMP are less common than for its isomers, the general principles of enzymatic phosphorylation can be applied. For instance, a multi-enzyme system can be designed to phosphorylate guanosine to its monophosphate forms.[6] Diguanylate cyclases have also been utilized for the synthesis of c-di-GMP and its analogues, demonstrating the power of enzymatic approaches in nucleotide synthesis.[7][8][9]

Chemical Synthesis

Chemical synthesis provides a versatile route to 2'-GMP and its derivatives. The synthesis of 2'-modified nucleoside triphosphates, for example, often involves a multi-step process starting from a protected guanosine derivative.[10] The phosphorylation step typically employs a phosphorylating agent like phosphoryl chloride. While effective, chemical synthesis may require careful protection and deprotection steps to ensure regioselectivity and can generate byproducts that necessitate thorough purification.[6]

Purification

High-performance liquid chromatography (HPLC) is the method of choice for the purification of 2'-GMP. Anion-exchange chromatography is particularly effective in separating nucleotides based on their charge.[11] Reversed-phase HPLC can also be employed, often with an ion-pairing agent to improve retention and separation of the highly polar nucleotide.[12]

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the characterization and quantification of 2'-GMP in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of nucleotides. A typical HPLC method for 2'-GMP would involve a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile or methanol).[12][13] The use of a photodiode array (PDA) detector allows for the monitoring of the absorbance at the λmax of guanine (around 252-260 nm), providing both qualitative and quantitative information.[12][14]

Experimental Protocol: HPLC Analysis of 2'-GMP

-

Sample Preparation: Dissolve the 2'-GMP sample in the mobile phase or a compatible solvent to a known concentration. If analyzing from a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

-

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

-

Chromatographic Conditions:

-

Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 6.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-10 min, 5-20% B; 10-15 min, 20-50% B; 15-20 min, 50-5% B; 20-25 min, 5% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

-